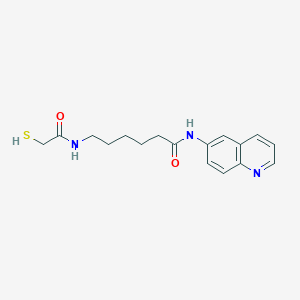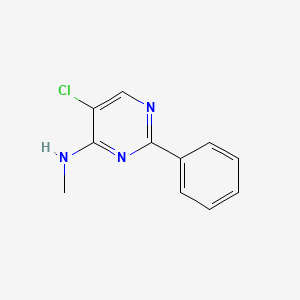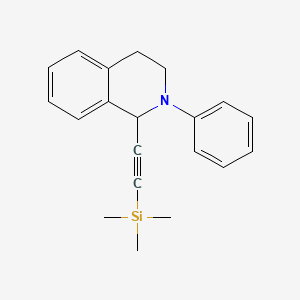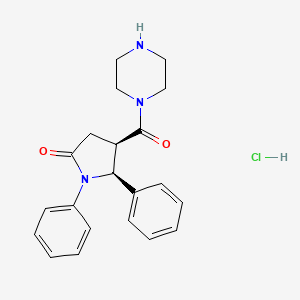
cis-1-((5-Oxo-1,2-diphenyl-3-pyrrolidinyl)carbonyl)piperazine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a complex organic compound that features a pyrrolidinone ring substituted with diphenyl and piperazine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of N-substituted piperidines, which can be achieved through a series of domino reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. The diphenyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride: This compound is structurally similar but lacks the second phenyl group, which may affect its biological activity and binding properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
Cis-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diphenyl and piperazine groups enhances its potential as a versatile scaffold in drug discovery and other applications .
Propiedades
Número CAS |
38160-37-1 |
|---|---|
Fórmula molecular |
C21H24ClN3O2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
(4R,5S)-1,5-diphenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c25-19-15-18(21(26)23-13-11-22-12-14-23)20(16-7-3-1-4-8-16)24(19)17-9-5-2-6-10-17;/h1-10,18,20,22H,11-15H2;1H/t18-,20-;/m1./s1 |
Clave InChI |
QCMVLJRRXBQWAM-OVAHNPOGSA-N |
SMILES isomérico |
C1CN(CCN1)C(=O)[C@@H]2CC(=O)N([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canónico |
C1CN(CCN1)C(=O)C2CC(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)

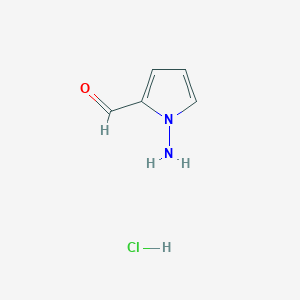
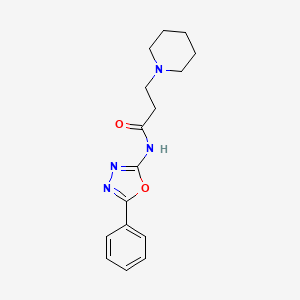

![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
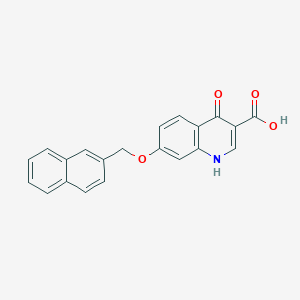
![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
